Furanodiene
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Overview
Description
Furanodiene is a bioactive natural product isolated from several plants of the genus Curcuma. It is a sesquiterpene compound known for its therapeutic potential against cancer, inflammation, and angiogenesis . This compound has been systematically studied for its anti-cancer potential, particularly in overcoming multidrug resistance in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furanodiene is typically isolated from the essential oil of Curcuma wenyujin using supercritical fluid extraction with carbon dioxide (SFE-CO2) and purified by recrystallization with alcohol . The structure of this compound is confirmed through various analytical techniques such as UV, MS, and NMR analysis .
Industrial Production Methods: The industrial production of this compound involves the extraction of essential oils from Curcuma species, followed by purification processes to isolate this compound. The crystal form A of this compound has been developed to improve its pharmacokinetic activity and drugability .
Chemical Reactions Analysis
Types of Reactions: Furanodiene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to affect mitochondrial function and cellular ATP levels by way of AMPK activation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which have been studied for their biological activities .
Scientific Research Applications
Furanodiene has a wide range of scientific research applications, including:
Mechanism of Action
Furanodiene exerts its effects primarily through the induction of apoptosis in cancer cells. It modulates several key signaling pathways, including MAPKs/ERK, NF-κB, and Akt . By interfering with these pathways, this compound inhibits cell viability, induces cytotoxicity, and suppresses cell proliferation . Additionally, it affects mitochondrial function and reduces cellular ATP levels through AMPK activation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan |
InChI |
InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7+,12-6- |
InChI Key |
VMDXHYHOJPKFEK-RZWYOFBOSA-N |
SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C |
Isomeric SMILES |
C/C/1=C\CC2=C(C/C(=C\CC1)/C)OC=C2C |
Canonical SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C |
Synonyms |
furanodiene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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